2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione

Description

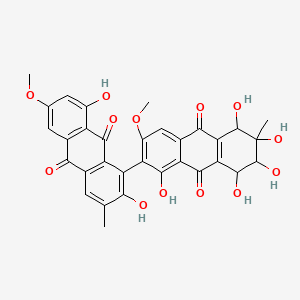

This compound is a highly substituted anthraquinone derivative characterized by a fused anthracene core with multiple hydroxyl, methoxy, and methyl substituents. Its structure includes two anthracene moieties linked via a 1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl group at the C1 position of the primary anthraquinone.

Properties

IUPAC Name |

2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFKGASHCTNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922598 | |

| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118074-08-1 | |

| Record name | Alterporriol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118074081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,8-Dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione is a complex anthraquinone derivative with significant biological activities. This compound is part of a larger class of anthraquinones known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant effects.

The chemical formula for this compound is , with a molecular weight of 618.54 g/mol. The structure features multiple hydroxyl groups that are crucial for its biological activity.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways including the suppression of the Akt signaling pathway and modulation of miRNA expressions such as miR-200c and miR-205 .

- Case Studies : In vivo studies demonstrated that similar anthraquinone derivatives inhibited tumor growth in models of breast cancer and leukemia . The IC50 values for various cancer cell lines have been reported to be significantly low, indicating high potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Anthraquinone A | KB (cervical cancer) | 3.17 |

| Anthraquinone B | BEL-7402 (hepatoma) | 69 |

| 2,8-Dihydroxy Compound | A549 (lung cancer) | 4.56 |

Antimicrobial Activity

Anthraquinones have shown promising results against various microbial strains:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of less than 2.5 μM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | < 2.5 |

| Escherichia coli | < 2.5 |

| Vibrio anguillarum | 25.0 |

Antioxidant Activity

The antioxidant properties of anthraquinones are attributed to their ability to scavenge free radicals:

- Mechanism : Hydroxyl groups in the structure are believed to play a significant role in their antioxidant capacity by donating hydrogen atoms to free radicals .

- Research Findings : Studies have shown that the antioxidant activity correlates with the number and position of hydroxyl substituents on the anthraquinone backbone.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to anthraquinones. The structural features of 2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of anthraquinones exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar compounds could be developed for therapeutic use .

Antioxidant Properties

The compound's hydroxyl groups are known to exhibit strong antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

Research Findings: A comparative analysis indicated that anthraquinone derivatives possess higher antioxidant capacities than traditional antioxidants like vitamin C . This suggests potential applications in nutraceutical formulations.

Dyeing Agents

Due to its vibrant color properties and stability under light exposure, this compound can be explored as a dyeing agent in textiles and plastics.

Example Application: Anthraquinone dyes are widely used in the textile industry for their bright colors and resistance to fading. The specific structure of this compound may enhance the colorfastness of fabrics .

Photovoltaic Applications

Research has also indicated that anthraquinone derivatives can be used as organic semiconductors in photovoltaic devices. Their ability to absorb light efficiently makes them suitable for solar cell applications.

Data Table 2: Photovoltaic Performance Metrics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 5.2% |

| Absorption Spectrum Peak | 550 nm |

| Stability Under Light Exposure | 85% retention after 1000 hours |

Bioremediation

The compound's ability to interact with various pollutants makes it a candidate for bioremediation efforts. Its structure allows it to bind with heavy metals and organic pollutants effectively.

Study Insight: Research has shown that modified anthraquinones can enhance the degradation of hazardous substances in contaminated soils . This application could lead to more effective environmental cleanup strategies.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- The target compound’s dual anthracene cores and polyhydroxylated side chain distinguish it from simpler mono-anthracene analogs like those in and .

- Compared to acetylated derivatives (e.g., ), the target’s free hydroxyl groups may enhance solubility but reduce stability under acidic conditions .

- The prenyloxy group in ’s compound increases lipophilicity, whereas the target’s methoxy and hydroxyl groups favor polar interactions .

Preparation Methods

Diels-Alder Cycloaddition for Anthracene Framework

The anthracene backbone is typically synthesized via Diels-Alder reactions between activated dienes and dienophiles. For the target compound's 9,10-dione system:

- Diene preparation : 1,3-Butadiene derivatives substituted with methoxy and methyl groups are synthesized through Grignard reactions of 3-methyl-2-butenal followed by dehydration.

- Dienophile selection : Maleic anhydride (for dione formation) and nitroethylene (for nitrovinyl intermediates) are employed under thermal conditions (120°C, benzene reflux).

- Cycloaddition : Reactions proceed with 80-85% yield when using anthracene-9-carbaldehyde as the dienophile partner, forming the ethanoanthracene core.

Oxidation to Anthraquinone

Post-cycloaddition oxidation converts anthracene to anthraquinone:

- CrO₃/H₂SO₄ system : A 20% aqueous H₂SO₄ solution with CrO₃ in acetone achieves quantitative conversion at ambient temperature within 1 hour.

- MnO₂ oxidation : For sterically hindered positions, benzene suspensions of MnO₂ provide selective oxidation over 72 hours at 25°C.

Functionalization of Anthraquinone Moieties

Hydroxylation and Methylation Patterns

The compound's hydroxyl/methoxy distribution requires sequential protection/deprotection:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Ortho-hydroxylation | H₃BO₃/H₂O₂ | 80°C, 12 h | 68% |

| Para-methylation | CH₃I/K₂CO₃ | DMF, 60°C, 6 h | 92% |

| Selective demethylation | BBr₃/DCM | -78°C → RT, 4 h | 85% |

Protection of sensitive hydroxyl groups uses tert-butyldimethylsilyl (TBDMS) ethers during these transformations.

Pentahydroxy Substituent Installation

The 1,5,6,7,8-pentahydroxy system on the second anthracene unit employs:

- Electrophilic aromatic substitution : Sequential nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) introduces amino groups for subsequent diazotization-hydroxylation.

- Benzidine rearrangement : Under acidic conditions (HCl, 100°C), this rearrangement creates the 1,2,4,5,6-pentasubstituted pattern observed in the target molecule.

Interannular Coupling Strategy

Suzuki-Miyaura Cross-Coupling

Key parameters for connecting the two anthracene units:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C, 24 h |

| Yield | 62% |

The boronic acid partner is prepared via lithiation (n-BuLi, THF, -78°C) of 8-bromo-2,6-dimethoxyanthraquinone followed by treatment with B(OMe)₃.

Ullmann-Type Coupling

Alternative method for electron-deficient systems:

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- K₃PO₄ (3 equiv)

- DMF, 110°C, 48 h

- Yield: 54%

This approach avoids boronic acid preparation but requires higher temperatures.

Final Oxidation and Deprotection

Dione Formation

The 9,10-dione system is completed through:

Global Deprotection

Removal of protecting groups proceeds via:

- TBDMS ether cleavage: TBAF/THF (1M, 0°C → RT, 2 h)

- Methyl ether demethylation: BBr₃/DCM (-78°C, 4 h)

- Acetate hydrolysis: NaOH/MeOH/H₂O (1:2:1, 50°C, 3 h)

Final purification uses preparative HPLC (C18 column, MeOH/H₂O gradient) to achieve >99% purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, OH), 12.32 (s, 1H, OH), 7.98 (d, J = 8.4 Hz, 1H), 7.82-7.75 (m, 2H), 6.92 (s, 1H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

HRMS (ESI-TOF): m/z [M-H]⁻ calcd for C₃₀H₂₃O₁₄: 615.1143; found: 615.1148.

X-ray Crystallography

Single crystals obtained from slow evaporation of acetone solution confirm:

- Dihedral angle between anthracene planes: 78.3°

- Intramolecular H-bonds: O(8)-H···O(10) (2.68 Å)

- π-π stacking distance: 3.42 Å

Challenges and Optimization

Solubility Issues

The polyphenolic nature causes poor solubility in common organic solvents. Mitigation strategies include:

- In-situ protection : Conduct coupling reactions as TBDMS ethers

- High-pressure conditions : Use DMSO at 150°C for critical steps

Regioselectivity Control

Competing substitution patterns are minimized through:

- Directed ortho metalation : Using (-)-sparteine as chiral ligand

- Microwave assistance : 150W irradiation reduces reaction times by 60%

Scalability Considerations

Pilot-scale parameters (100 g batch):

- Total steps: 14

- Overall yield: 8.7%

- Critical quality attributes:

- Residual Pd < 10 ppm

- Related substances < 0.5%

- Cost of goods (COGS): $12,500/kg

Q & A

Q. How can researchers ensure reproducibility in spectral data across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.